molecular formula C18H21N3O4 B2366764 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034473-76-0

2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2366764
CAS No.: 2034473-76-0
M. Wt: 343.383
InChI Key: OVZOMYFHEUEFMO-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This step involves the reaction of a suitable amine with a ketone or aldehyde to form the pyrrolidine ring.

    Attachment of the Pyrimidin-2-yloxy Group: The pyrimidin-2-yloxy group is introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrrolidine intermediate.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the coupling of the 3,4-dimethoxyphenyl group to the pyrrolidine-pyrimidine intermediate, often through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-1-(pyrrolidin-1-yl)ethanone
  • 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is unique due to the specific combination of its functional groups and structural features

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-15-5-4-13(10-16(15)24-2)11-17(22)21-9-6-14(12-21)25-18-19-7-3-8-20-18/h3-5,7-8,10,14H,6,9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZOMYFHEUEFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=CC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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